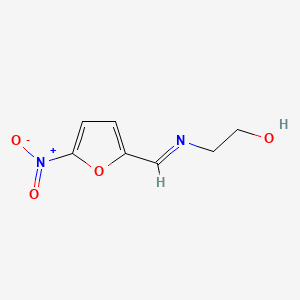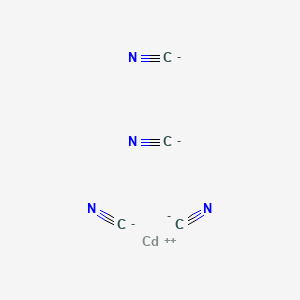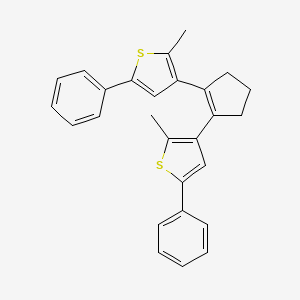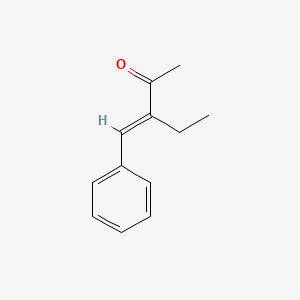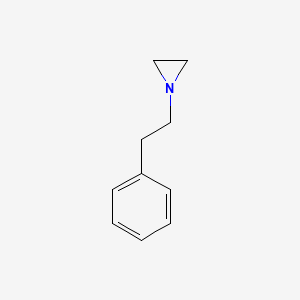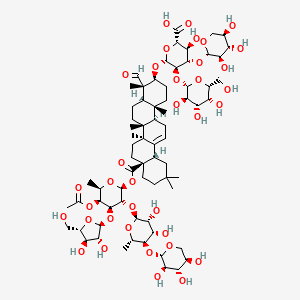
Formaldehyde;2-hydroxycyclohepta-2,4,6-trien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a non-benzenoid aromatic compound that consists of a seven-membered ring with three conjugated double bonds and a hydroxyl group adjacent to a carbonyl group . This compound is known for its unique structure and properties, making it significant in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Tropolone can be synthesized through several methods. One common method involves the oxidation of cycloheptatriene using selenium dioxide. Another method includes the Hofmann elimination and bromination of tropinone . These methods typically require specific reaction conditions, such as controlled temperatures and the presence of specific reagents to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of tropolone may involve large-scale oxidation reactions using efficient catalysts and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods can vary depending on the manufacturer and the intended application of the compound.
化学反応の分析
Types of Reactions
Tropolone undergoes various chemical reactions, including:
Oxidation: Tropolone can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert tropolone into other derivatives with altered functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted tropolones.
Common Reagents and Conditions
Common reagents used in reactions with tropolone include bromine for electrophilic substitution and potassium hydroxide for ring contraction reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving tropolone depend on the specific reaction and reagents used. For example, oxidation reactions can produce different oxidized derivatives, while substitution reactions can yield various substituted tropolones .
科学的研究の応用
Tropolone has a wide range of applications in scientific research, including:
Chemistry: Tropolone is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It has been studied for its inhibitory effects on enzymes such as carbonic anhydrase.
Medicine: Tropolone derivatives have potential therapeutic applications due to their biological activity.
作用機序
The mechanism of action of tropolone involves its ability to coordinate with metal ions, particularly zinc ions in enzymes like carbonic anhydrase. Tropolone acts as a metal-binding pharmacophore, forming bidentate coordination with the active site metal ion. This interaction can inhibit the enzyme’s activity by altering its structure and function . The specific molecular targets and pathways involved depend on the biological context and the specific enzyme or protein being studied.
類似化合物との比較
Tropolone is unique compared to other similar compounds due to its non-benzenoid aromatic structure and its ability to form stable complexes with metal ions. Similar compounds include:
Cyclohepta-2,4,6-trien-1-one: Lacks the hydroxyl group present in tropolone.
2-mercaptopyridine-N-oxide: Contains a sulfur atom instead of an oxygen atom in the hydroxyl group position.
2-hydroxycyclohepta-2,4,6-triene-1-thione: Contains a sulfur atom in place of the carbonyl oxygen.
These compounds share some structural similarities with tropolone but differ in their chemical properties and reactivity, highlighting the unique characteristics of tropolone.
特性
CAS番号 |
28158-57-8 |
|---|---|
分子式 |
C8H8O3 |
分子量 |
152.15 g/mol |
IUPAC名 |
formaldehyde;2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H6O2.CH2O/c8-6-4-2-1-3-5-7(6)9;1-2/h1-5H,(H,8,9);1H2 |
InChIキー |
ZQKARDTYSXTFTQ-UHFFFAOYSA-N |
正規SMILES |
C=O.C1=CC=C(C(=O)C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


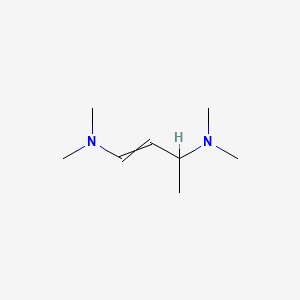
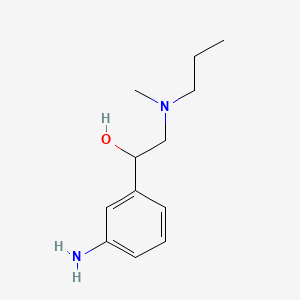
![4-[2-(3-Methoxy-4-{4-[2-(1-methylpyridin-1-ium-4-yl)ethyl]phenoxy}phenyl)ethyl]-1-methylpyridin-1-ium diiodide](/img/structure/B13736960.png)
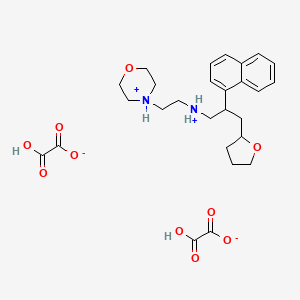
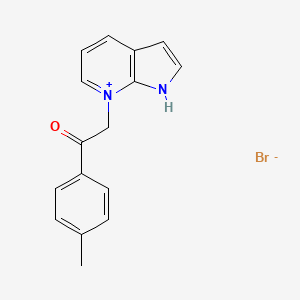

![3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13736982.png)
